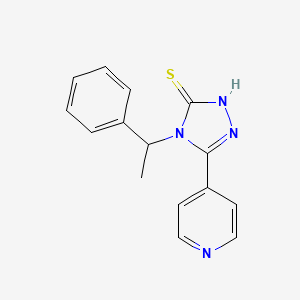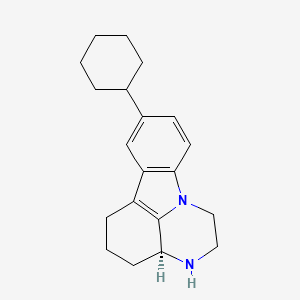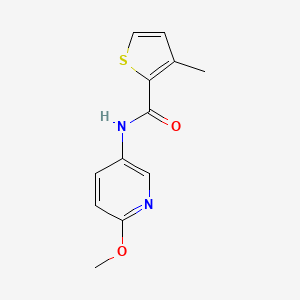
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Supramolecular Assembly
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, along with other triazole derivatives, has been extensively studied for its molecular and supramolecular structures. Single-crystal X-ray diffraction techniques have been used to analyze these compounds, contributing to our understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Artime et al., 2018).
Synthesis and Structural Assessment
The synthesis processes of triazole derivatives, including the one , have been a subject of research, highlighting the versatility of these compounds in chemical synthesis. These studies involve various reactions and conditions to produce different derivatives, which can lead to diverse applications in scientific research (Castiñeiras et al., 2018).
Pharmacological Potential
Some derivatives of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione have been studied for their potential pharmacological actions, particularly concerning the central nervous system. This indicates the possible use of these compounds in developing new drugs or therapies (Pitucha et al., 2004).
Antioxidant and Bioactivity Studies
Research has also been conducted on the antioxidant activities of triazole derivatives, exploring their potential bioactivity. These studies involve comprehensive analysis using various methods, suggesting the utility of these compounds in developing treatments or supplements with antioxidant properties (Alaşalvar et al., 2021).
N-Glycosides Synthesis
The synthesis of N-glycosides of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thiones represents another area of research. This involves coupling reactions with sugars and has implications for the development of novel compounds with possible therapeutic applications (Zamani et al., 2002).
Eigenschaften
Produktname |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
|---|---|
Molekularformel |
C15H14N4S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-11(12-5-3-2-4-6-12)19-14(17-18-15(19)20)13-7-9-16-10-8-13/h2-11H,1H3,(H,18,20) |
InChI-Schlüssel |
PHFZUAFDRUJDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)
![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)
![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
![2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid](/img/structure/B1225229.png)
![4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1225233.png)

![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)
![5-bromo-N-[2-(4-chlorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B1225239.png)
![2-[[(5-Ethyl-2-thiophenyl)-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225240.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B1225241.png)